2-(Azetidin-2-yl)pyrimidine
Description
Significance of Azetidine (B1206935) Ring Systems in Modern Organic Synthesis and Medicinal Chemistry
Azetidines are a noteworthy class of saturated nitrogen-containing heterocycles that have gained considerable attention in both organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a combination of their strained four-membered ring structure and their presence as a key structural motif in numerous biologically active compounds. rsc.orgrsc.orgresearchgate.net The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This unique reactivity profile allows for selective ring-opening and functionalization reactions, making them versatile building blocks in the synthesis of complex molecules. rsc.orgrsc.orgijmrset.com
Azetidin-2-ones, commonly known as β-lactams, are a subclass of azetidines that hold a privileged position in the history of medicine. lifechemicals.comresearchgate.netrsc.org The quintessential example is the penicillin family of antibiotics, which revolutionized the treatment of bacterial infections. iipseries.orgglobalresearchonline.net The antibacterial activity of β-lactams arises from the high reactivity of the four-membered ring, which acylates and inhibits bacterial transpeptidases (penicillin-binding proteins or PBPs) involved in cell wall synthesis. nih.gov
Beyond their antibacterial prowess, β-lactams have been explored for a wide array of other therapeutic applications, including as inhibitors of enzymes such as human elastase, and as cholesterol absorption inhibitors. researchgate.net The versatility of the β-lactam scaffold has led to the development of a vast number of synthetic derivatives, with approximately 60 approved drugs and over 30 experimental drugs containing this moiety. lifechemicals.com This underscores the enduring importance of azetidinones as a foundational scaffold in drug discovery. rsc.orgglobalresearchonline.net
Beyond the well-established β-lactams, the broader class of azetidines is increasingly recognized as a crucial component of biologically active molecules. researchgate.netresearchgate.net Their incorporation into drug candidates can offer several advantages. The rigid, three-dimensional nature of the azetidine ring can help to constrain the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. rsc.orgenamine.net
Azetidines serve as bioisosteres for other common cyclic and acyclic fragments in drug molecules. researchgate.net They can be found in a variety of therapeutic agents, demonstrating their wide-ranging biological potential. rsc.orgrsc.org For example, Azelnidipine is an antihypertensive drug that features an azetidine ring. rsc.orgenamine.net The growing number of azetidine-containing compounds entering clinical development highlights their increasing importance as a valuable tool in the medicinal chemist's arsenal. lifechemicals.com
Significance of Pyrimidine (B1678525) Ring Systems in Molecular Biology and Pharmaceutical Sciences
The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and plays a central role in the chemistry of life. gsconlinepress.comekb.eg It is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com
The most profound significance of pyrimidines lies in their role as essential components of nucleic acids. creative-proteomics.comnih.gov The pyrimidine bases cytosine (C), thymine (B56734) (T), and uracil (B121893) (U) are integral to the structure of DNA and RNA. creative-proteomics.comnih.govignited.in In the double helix of DNA, cytosine pairs with guanine, and in RNA, uracil pairs with adenine, forming the hydrogen-bonded "rungs" of the nucleic acid ladder. This base pairing is fundamental to the storage and transfer of genetic information.
Beyond their structural role in nucleic acids, pyrimidine nucleotides are also critical players in cellular metabolism. creative-proteomics.comnih.govnih.gov They are involved in the biosynthesis of carbohydrates and phospholipids (B1166683) and act as energy carriers. nih.gov The de novo and salvage pathways for pyrimidine synthesis are tightly regulated processes essential for cell growth and proliferation. creative-proteomics.comfiveable.me
The inherent biological importance of the pyrimidine nucleus has made it a highly attractive scaffold for the development of a wide range of therapeutic agents. gsconlinepress.comnih.govinnovareacademics.inresearchgate.net The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems contributes to its versatility in drug design. mdpi.com
Pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:
Anticancer: Many anticancer drugs are pyrimidine analogs that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells. gsconlinepress.comekb.egnih.gov
Antiviral: Pyrimidine derivatives are key components of several antiviral medications, particularly those used to treat HIV. nih.govmdpi.com
Antimicrobial: The pyrimidine scaffold is found in various antibacterial and antifungal agents. gsconlinepress.cominnovareacademics.in
Cardiovascular: Certain pyrimidine derivatives are used to treat cardiovascular conditions. ignited.innih.gov
Central Nervous System (CNS) Activity: Some pyrimidine-based compounds have shown potential as sedatives, hypnotics, and anticonvulsants. ignited.innih.gov
The broad utility of pyrimidine derivatives in medicine is a testament to their privileged status as a pharmacophore. ignited.inresearchgate.netijpsr.com
Rationale for Hybridization of Azetidine and Pyrimidine Moieties for Enhanced Bioactivity
The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful approach in drug design. researchgate.netmdpi.com This can lead to compounds with improved potency, altered selectivity, dual modes of action, or better pharmacokinetic properties. researchgate.net
The rationale for hybridizing azetidine and pyrimidine rings stems from the potential to merge their individual advantageous properties. The pyrimidine moiety provides a well-established scaffold for interacting with a wide range of biological targets, particularly those involved in nucleic acid metabolism and cell signaling. gsconlinepress.comekb.eg The azetidine ring, on the other hand, can introduce conformational rigidity and a unique three-dimensional vector for substitution, which can enhance binding affinity and selectivity. rsc.orgenamine.net
The combination of these two rings in a molecule like 2-(Azetidin-2-yl)pyrimidine could lead to novel compounds that explore new areas of chemical space and interact with biological targets in unique ways. For instance, the azetidine ring could position the pyrimidine core optimally within a binding pocket or introduce new interactions that are not possible with either fragment alone. The synthesis of such hybrid molecules allows for the exploration of new structure-activity relationships and the potential discovery of next-generation therapeutic agents. ijcsrr.orgnih.govresearchgate.net
Design Principles for Novel Heterocyclic Hybrid Compounds
The design of novel heterocyclic hybrid compounds like those in the azetidinylpyrimidine family is a strategic endeavor in modern drug discovery. nih.govacs.org This approach involves the rational combination of two or more pharmacophoric units to create a single molecule with potentially enhanced or novel biological activities. nih.gov The core idea is that such hybrids can interact with multiple biological targets or present an improved pharmacological profile compared to their individual components.
A key principle in the design of these hybrids is structure-activity relationship (SAR) analysis . acs.org Medicinal chemists systematically modify the structure of a lead compound to understand how changes in different regions of the molecule affect its biological activity. humanjournals.com For instance, in a series of pyrimidine-4-carboxamides, modifications to the pyrimidine core, as well as the substituents at various positions, were systematically evaluated to optimize potency and physicochemical properties. acs.orgresearchgate.net It was found that even small changes, such as the position of nitrogen atoms in the heterocyclic core, could lead to significant differences in inhibitory activity. acs.org This underscores the importance of the precise three-dimensional arrangement of atoms for effective interaction with biological targets.
Another important design principle is the introduction of conformational rigidity . By incorporating rigid structural elements, such as the four-membered azetidine ring, the conformational flexibility of a molecule is reduced. This can lead to higher binding affinity and selectivity for the target protein, as less conformational entropy is lost upon binding. nih.gov The use of spirocyclic systems, which fuse rings at a single shared atom, is another effective strategy to introduce three-dimensionality and explore novel chemical space, moving away from the "flat" structures of many traditional drugs. mdpi.com
The following table illustrates the structure-activity relationship for a series of pyrimidine-4-carboxamide (B1289416) derivatives, highlighting how modifications at different positions (R¹, R², and R³) influence their inhibitory potency (pIC₅₀) against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.
| Compound | R¹ Substituent | R² Substituent | R³ Substituent | pIC₅₀ |
| 2 | Cyclopropylmethyl | N-methylphenethylamine | Morpholine (B109124) | 6.09 |
| 7 | Methyl | N-methylphenethylamine | Morpholine | <5.0 |
| 31 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 6.56 |
| 87 | Cyclopropylmethyl | N-methylphenethylamine | Pyrrolidine | 6.67 |
| 1 (LEI-401) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 |
| Data sourced from the Journal of Medicinal Chemistry. acs.org |
This data demonstrates that while methylation of the R¹ substituent (Compound 7) leads to a complete loss of potency, conformational restriction at the R² position with a phenylpiperidine group (Compound 31) increases potency. acs.org Furthermore, substitution of the morpholine at R³ with a pyrrolidine (Compound 87) or a hydroxypyrrolidine (Compound 1) also enhances activity, with Compound 1 (LEI-401) emerging as a potent inhibitor with nanomolar activity. acs.org
Strategic Approaches to Overcome Drug Resistance Challenges
Drug resistance is a major obstacle in the treatment of numerous diseases, including cancer and infectious diseases. nih.gov Heterocyclic compounds, including pyrimidine derivatives, offer a versatile platform for developing novel agents that can overcome resistance mechanisms. ajchem-a.com
One strategic approach is the development of compounds that target novel biological pathways or have multiple mechanisms of action. By hitting a target that is different from those of existing drugs, or by simultaneously inhibiting multiple pathways, the likelihood of resistance developing through a single mutation is reduced. nih.gov The hybridization of two distinct pharmacophores, as seen in the azetidinylpyrimidine scaffold, is a direct application of this strategy.
Another key strategy is the design of molecules that can evade the common mechanisms of resistance, such as drug efflux pumps. nih.gov These pumps are proteins in the cell membrane that can actively transport drugs out of the cell, lowering their intracellular concentration and thus their efficacy. The physicochemical properties of a drug, such as its size, shape, and lipophilicity, can influence its susceptibility to these pumps. By carefully tailoring these properties in novel heterocyclic compounds, it may be possible to design molecules that are poor substrates for efflux pumps.
The development of targeted kinase inhibitors is a prominent example of overcoming drug resistance in cancer therapy. nih.gov Many cancers develop resistance to initial treatments through mutations in the target kinase. Pyrimidine-based scaffolds have been successfully used to develop second and third-generation inhibitors that are active against these mutated kinases. mdpi.com For example, some pyrimidine derivatives have shown inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in certain cancers. mdpi.com
Furthermore, exploring novel and diverse chemical structures is in itself a strategy to combat resistance. The underrepresentation of saturated, three-dimensional scaffolds in current drug collections has been noted. nih.govmdpi.com The introduction of scaffolds like azetidinylpyrimidine contributes to the structural diversity of potential drug candidates, increasing the probability of finding molecules with novel mechanisms of action that can bypass existing resistance pathways.
The following table presents data on the anti-mycobacterial activity of novel spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives, showcasing their potential in overcoming resistance in infectious diseases.
| Compound | R Substituent | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 3e | 4-Fluorophenyl | 0.05 |
| 3f | 4-Chlorophenyl | 0.1 |
| 3g | 4-Bromophenyl | 0.2 |
| Isoniazid (Control) | - | 0.1 |
| Data sourced from MDPI. mdpi.com |
This data indicates that some of these novel spirocyclic compounds exhibit potent activity against Mycobacterium tuberculosis, with Compound 3e being more potent than the standard drug Isoniazid. mdpi.com This highlights the potential of exploring novel heterocyclic scaffolds to identify new agents for drug-resistant infections.
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-(azetidin-2-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-3-9-7(10-4-1)6-2-5-8-6/h1,3-4,6,8H,2,5H2 |
InChI Key |
OZWHQSPSEPUPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Azetidin 2 Yl Pyrimidine and Its Analogues
Direct Synthetic Routes to the 2-(Azetidin-2-yl)pyrimidine Core
Synthesizing the non-oxidized, saturated azetidine-pyrimidine linkage is a complex challenge that can be approached from two main retrosynthetic disconnections: either by forming the azetidine (B1206935) ring onto a pre-existing pyrimidine (B1678525) or by constructing the pyrimidine ring from an azetidine-containing precursor.
Modern synthetic methods offer powerful tools for the construction of strained four-membered rings like azetidines via intramolecular cyclization. These strategies are particularly valuable for building the azetidine moiety onto a complex scaffold such as pyrimidine.
One prominent strategy is the palladium-catalyzed intramolecular amination of C-H bonds . Efficient methods have been developed for synthesizing azetidines through the Pd-catalyzed cyclization of amine substrates bearing a directing group. acs.orgnih.gov This approach could be adapted to a pyrimidine-containing substrate. For instance, a γ-alkyl-substituted pyrimidine amine could be N-functionalized with a removable directing group, such as picolinamide (PA). The subsequent intramolecular palladium-catalyzed amination of the unactivated C(sp³)–H bond at the γ-position would then forge the azetidine ring directly onto the pyrimidine core. nih.govrsc.org This C-H activation/amination cascade represents a highly efficient and atom-economical route to the target scaffold. nih.gov
Another potential route is the aza-Yang cyclization , a photochemical reaction that constructs azetidinol rings, which are direct precursors to azetidines. nih.gov This reaction involves the irradiation of N-alkyl phenacyl amines, leading to an intramolecular hydrogen abstraction and subsequent radical recombination to form the four-membered ring. chemrxiv.orgresearchgate.net A simple protonation of the amine starting material has been shown to enable the clean formation of azetidinols as single diastereomers. nih.govchemrxiv.org A substrate such as an N-(pyrimidin-2-yl)-N-alkyl phenacyl amine could foreseeably undergo this photochemical cyclization to yield a pyrimidine-substituted azetidinol, which can then be further functionalized.
An alternative approach involves forming the pyrimidine ring using an azetidine derivative as a key building block. The most widely utilized method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (such as an amidine, urea, or guanidine) with a 1,3-bifunctional three-carbon unit, like a 1,3-dicarbonyl or its synthetic equivalent. bu.edu.egresearchgate.net
This established strategy can be applied to the synthesis of this compound by starting with an azetidine precursor that contains the requisite N-C-N moiety. A key starting material for this route would be azetidine-2-carboxamidine . This compound could be condensed with various 1,3-dielectrophiles. For example, reaction with a 1,3-diketone such as acetylacetone would yield a dimethyl-substituted pyrimidine ring, while condensation with malondialdehyde or its equivalent would produce the unsubstituted pyrimidine core. This method offers a modular approach, allowing for variation in the substitution pattern of the pyrimidine ring by choosing different three-carbon building blocks.
Synthesis of Azetidinone-Pyrimidine Hybrid Derivatives
The synthesis of hybrid molecules containing a pyrimidine ring fused to an azetidin-2-one (B1220530) (β-lactam) is well-documented. These compounds are of significant interest, and their synthesis primarily relies on the robust and versatile Staudinger ketene-imine cycloaddition reaction.
The Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene (B1206846), remains the most general and effective method for constructing the β-lactam ring. ijcsrr.org For pyrimidine-azetidinone hybrids, this is typically achieved in a two-step sequence.
First, a suitable pyrimidinyl-imine (Schiff base) is prepared. This is accomplished through the acid-catalyzed condensation of a 2-aminopyrimidine (B69317) derivative with a substituted aldehyde. ijcsrr.org In the second step, the isolated imine undergoes cycloaddition with a ketene. The ketene is commonly generated in situ from an acyl chloride, such as chloroacetyl chloride, upon treatment with a tertiary amine base like triethylamine (B128534). The imine nitrogen attacks the ketene carbonyl, forming a zwitterionic intermediate that subsequently cyclizes to afford the 1-(pyrimidin-2-yl)-azetidin-2-one product. This method allows for significant structural diversity by varying both the aldehyde used for imine formation and the acyl chloride used as the ketene precursor.
Table 1: Examples of Azetidinone-Pyrimidine Hybrids Synthesized via Staudinger Reaction
The Staudinger reaction creates two new stereocenters at the C3 and C4 positions of the azetidinone ring, making stereocontrol a critical aspect of the synthesis. The diastereoselectivity of the reaction is highly dependent on the geometry of the imine precursor and the reaction mechanism. The formation of cis-β-lactams is often consistent with a conrotatory ring closure of an E-configured imine intermediate. scispace.com Careful control of the imine geometry is therefore essential for achieving a desired diastereomeric outcome.
For enantioselective synthesis, modern catalytic methods have been developed. Chiral catalysts, such as N-heterocyclic carbenes (NHCs), have been successfully employed to catalyze the Staudinger reaction between ketenes and imines, affording β-lactams with high enantioselectivity. This catalytic approach represents a state-of-the-art strategy that could be applied to the synthesis of chiral, non-racemic pyrimidine-azetidinone derivatives.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient pathway for generating molecular complexity. While some syntheses of pyrimidine-azetidinones are described as one-pot sequential reactions, true MCRs for this scaffold are also conceptually viable.
The development of a Ketene 3-component Staudinger reaction (K-3CSR) provides a framework for such a process. A hypothetical MCR for the synthesis of a pyrimidine-azetidinone could involve the simultaneous reaction of a 2-aminopyrimidine, an aldehyde, and a ketene precursor (e.g., an acid chloride with a base). In this scenario, the imine would be formed in situ and immediately trapped by the concurrently generated ketene, telescoping the two steps of the classical Staudinger synthesis into a single, highly convergent operation. Such MCRs are attractive for their operational simplicity and their utility in creating diverse chemical libraries.
Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Functionalization
Nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the functionalization of the pyrimidine ring, which is inherently electron-deficient and thus susceptible to nucleophilic attack. This approach is particularly useful for introducing the azetidine moiety or other substituents onto the pyrimidine core. The reaction typically involves the displacement of a good leaving group, such as a halide, from the pyrimidine ring by a nucleophile.
The regioselectivity of SNAr reactions on dihalopyrimidines is a critical consideration. Generally, in 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. However, the presence of other substituents on the pyrimidine ring can influence this selectivity.
A relevant example is the synthesis of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which serve as high-affinity histamine H3 receptor agonists. In this synthesis, the key step is the nucleophilic aromatic substitution of a 4-chloropyrimidine derivative with a Boc-protected 3-aminoazetidine. This reaction is typically performed at elevated temperatures, often with microwave assistance, to facilitate the displacement of the chloro group.
The efficiency of the SNAr reaction can be influenced by the nature of the nucleophile and the solvent system employed. For instance, the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline proceeds at the C4 position in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) semanticscholar.org. Further substitution at the C2 position can then be achieved under acidic conditions semanticscholar.org.
The pyrimidine ring can also be activated towards SNAr by the introduction of electron-withdrawing groups. For example, a methylsulfonyl group can act as a leaving group activated by the pyrimidine ring for substitution by phenoxide nucleophiles rsc.org.
| Pyrimidine Substrate | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-2-aminopyrimidines | Boc-protected 3-aminoazetidines | Microwave, 120–150 °C | 4-(3-(Boc-amino)azetidin-1-yl)pyrimidin-2-amines | acs.org |
| 2,4,5-Trichloropyrimidine | 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline | DIPEA, isopropanol, 80 °C | N-(2,5-dichloro-4-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-2-yl)acetamide | semanticscholar.org |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-thiodiphenol | One-pot method | Hyperbranched poly(arylene pyrimidine ether) | rsc.org |
Other Cyclization and Ring-Closing Methodologies
The construction of the four-membered azetidine ring is a significant challenge in the synthesis of this compound. One of the most common methods for forming a substituted azetidine ring is through a [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, to form an azetidin-2-one (β-lactam) intermediate. This reaction involves the cycloaddition of a ketene with an imine.
In the context of this compound synthesis, this would involve the reaction of a pyrimidine-containing imine with a suitable ketene precursor, such as an acyl chloride in the presence of a base. For example, a Schiff base derived from a 2-aminopyrimidine and an aldehyde can be reacted with chloroacetyl chloride in the presence of triethylamine to yield a 1-(pyrimidin-2-yl)-azetidin-2-one derivative.
A study on the synthesis of pyrimidine-based 2-azetidinones reported the reaction of N-(4-(5-bromothiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-yl)-1-(aryl)methanimine with chloroacetyl chloride in 1,4-dioxane to form the corresponding 2-azetidinone ijcsrr.org. The precursor imine was prepared by the condensation of a 2-aminopyrimidine derivative with an aromatic aldehyde ijcsrr.org.
Baldwin's rules for ring closure are a set of guidelines that predict the relative favorability of different types of ring-closing reactions. These rules are based on the stereochemical requirements of the transition states for cyclization. For the formation of a four-membered ring, a 4-exo-tet cyclization is favored, while a 4-endo-tet is disfavored. This has implications for the design of precursors for intramolecular cyclization to form the azetidine ring.
Macrocyclization strategies, while typically used for larger rings, can sometimes be adapted for the synthesis of strained smaller rings, although this is less common for azetidines.
Reduction of Azetidin-2-ones to Azetidines
Once the pyrimidine-substituted azetidin-2-one is synthesized, the next crucial step is the reduction of the β-lactam to the corresponding azetidine. This transformation removes the carbonyl group at the 2-position of the azetidine ring, yielding the desired saturated heterocycle.
The reduction of β-lactams is a well-established transformation in organic synthesis and can be achieved using various reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2). The choice of reducing agent can be critical to avoid side reactions and to ensure the integrity of the pyrimidine ring and any other functional groups present in the molecule.
For instance, the reduction of a 1-(pyrimidin-2-yl)-azetidin-2-one with a suitable reducing agent would yield this compound. Care must be taken to control the reaction conditions, as over-reduction or cleavage of the pyrimidine ring can occur.
Derivatization and Functionalization Strategies for this compound Analogues
To explore the structure-activity relationships and to optimize the pharmacological properties of this compound, various derivatization and functionalization strategies are employed. These strategies focus on modifying both the azetidine and the pyrimidine ring systems, as well as introducing diverse substituents.
Modifications at the Azetidine Ring System
The azetidine ring offers several positions for modification to introduce structural diversity. The nitrogen atom of the azetidine ring is a common site for functionalization. N-alkylation or N-acylation can be readily achieved by reacting the secondary amine of the azetidine with alkyl halides or acyl chlorides, respectively. This allows for the introduction of a wide range of substituents that can modulate the compound's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds.
The carbon atoms of the azetidine ring can also be functionalized. For example, if a 3-aminoazetidine precursor is used in the initial synthesis, the amino group can be further derivatized. Additionally, the synthesis can start with substituted azetidine precursors to introduce functionality at the C3 or C4 positions. The ring strain of azetidines can also be exploited in ring-opening reactions to generate more complex linear amines, although this is generally an undesired decomposition pathway for the final product nih.govnih.gov.
Modifications at the Pyrimidine Ring System
The pyrimidine ring of this compound is also a prime target for modification to generate a library of analogues. The positions on the pyrimidine ring that are not occupied by the azetidine group (typically C4, C5, and C6) can be functionalized.
As discussed in section 2.2.3, nucleophilic aromatic substitution is a powerful tool for introducing substituents at the C4 and C6 positions, especially if these positions bear a good leaving group like a halogen. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the leaving group.
For instance, starting with a 4,6-dichloropyrimidine derivative, sequential and selective cross-coupling reactions can be employed to introduce different substituents at the C4 and C6 positions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are highly effective for this purpose and allow for the introduction of aryl, heteroaryl, or alkyl groups.
Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of activating groups can facilitate electrophilic attack, typically at the C5 position researchgate.net.
| Reaction Type | Position(s) Functionalized | Reagents | Introduced Group | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C4, C6 | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether groups | semanticscholar.orgnih.gov |
| Palladium-catalyzed Cross-Coupling | C4, C6 | Organoboron, Organotin, Organoindium reagents | Aryl, Heteroaryl, Alkyl groups | nih.gov |
| Electrophilic Substitution | C5 | Electrophiles (with activating groups present) | Various electrophilic groups | researchgate.net |
Introduction of Diverse Substituents for Structural Diversity
The generation of a structurally diverse library of this compound analogues is crucial for identifying compounds with optimal biological activity and pharmacokinetic profiles. This is achieved by combining the derivatization strategies for both the azetidine and pyrimidine rings.
A combinatorial approach can be employed, where a common this compound core is reacted with a variety of building blocks to introduce diverse substituents. For example, a library of N-substituted azetidine analogues can be synthesized by reacting the parent compound with a panel of alkylating or acylating agents. Similarly, a library of C4- or C6-substituted pyrimidine analogues can be generated from a common 4-chloro-2-(azetidin-2-yl)pyrimidine intermediate through reactions with a diverse set of nucleophiles or cross-coupling partners.
The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines via selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents demonstrates a versatile methodology for creating non-symmetrical pyrimidines functionalized at the C4 and C6 positions nih.gov. This approach can be adapted for the synthesis of diverse this compound analogues.
By systematically varying the substituents on both heterocyclic rings, chemists can fine-tune the steric, electronic, and physicochemical properties of the molecules to enhance their interaction with biological targets and improve their drug-like properties.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its analogues. Through the analysis of ¹H, ¹³C, ¹⁵N, and, where applicable, ¹⁹F NMR spectra, a complete picture of the molecular structure can be assembled.
¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For a typical this compound structure, the proton spectrum would exhibit characteristic signals for both the azetidine and pyrimidine rings. The protons on the pyrimidine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in related 2-(pyridin-2-yl)pyrimidine derivatives, the pyrimidine protons are observed as distinct multiplets in this downfield region. nih.gov The protons of the azetidine ring are found in the aliphatic region. The methine proton at the C2 position of the azetidine ring, being adjacent to a nitrogen atom and the pyrimidine ring, would likely resonate at a downfield-shifted aliphatic position. The methylene (B1212753) protons of the azetidine ring would appear as complex multiplets due to spin-spin coupling. For unsubstituted azetidine, the N-H proton signal would also be present. ipb.pt
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are typically observed in the range of δ 110-170 ppm. nih.govresearchgate.net The C2 and C4/C6 carbons of the pyrimidine ring, being adjacent to nitrogen atoms, would resonate at the lower field end of this range. The carbon atoms of the azetidine ring would appear in the aliphatic region of the spectrum, with the C2 carbon being deshielded due to its attachment to two nitrogen-containing rings. In related azetidine-containing compounds, the azetidine carbons appear at distinct chemical shifts that are influenced by the substituents on the ring. ipb.pt
¹⁵N NMR Spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the this compound scaffold. The pyrimidine ring contains two nitrogen atoms which would exhibit characteristic chemical shifts. In general, pyridine-like nitrogens resonate at lower fields compared to pyrrole-like nitrogens. nih.gov The nitrogen atom of the azetidine ring would also have a distinct chemical shift, which for an unsubstituted azetidine appears at approximately δ 25.3 ppm relative to anhydrous ammonia. ipb.pt Substituents on either ring can significantly influence the ¹⁵N chemical shifts, providing valuable structural information.
¹⁹F NMR Spectroscopy is a powerful technique for the characterization of fluorinated analogues of this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, making it an excellent probe for structural and conformational analysis. rsc.orgnih.govnih.gov The introduction of a fluorine atom on either the azetidine or pyrimidine ring would result in a characteristic signal in the ¹⁹F NMR spectrum, with its chemical shift and coupling constants to neighboring protons and carbons providing crucial information for its precise location within the molecule.
Interactive Data Table: Representative NMR Data for Azetidine and Pyrimidine Moieties
| Nucleus | Functional Group | Representative Chemical Shift Range (ppm) | Notes |
| ¹H | Pyrimidine-H | 7.0 - 9.0 | Chemical shifts are dependent on substituents and their positions. |
| Azetidine-CH (C2) | ~3.5 - 4.5 | Expected to be a multiplet due to coupling with adjacent protons. | |
| Azetidine-CH₂ | ~2.0 - 3.5 | Complex multiplet patterns are expected. | |
| Azetidine-NH | Variable | Position and broadening depend on solvent and concentration. | |
| ¹³C | Pyrimidine-C | 110 - 170 | C2, C4, and C6 are typically found at the downfield end. |
| Azetidine-C2 | ~50 - 60 | Deshielded due to attachment to nitrogen and pyrimidine ring. | |
| Azetidine-C3, C4 | ~20 - 40 | Chemical shifts are influenced by ring strain and substituents. | |
| ¹⁵N | Pyrimidine-N | ~250 - 350 | Relative to CH₃NO₂. |
| Azetidine-N | ~-10 - 30 | Relative to NH₃. |
Note: The chemical shift ranges provided are approximate and can vary significantly based on the specific substitution pattern, solvent, and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound and its analogues. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula.
In a typical HRMS experiment, the compound is ionized, commonly using techniques like electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the connectivity of the azetidine and pyrimidine rings. nih.govsapub.orgiosrjournals.orgresearchgate.net For instance, characteristic losses of fragments corresponding to the azetidine or pyrimidine ring can be observed, corroborating the proposed structure.
Interactive Data Table: Expected HRMS Data for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion Adducts [M+H]⁺ |
| This compound | C₇H₉N₃ | 135.080 | 136.087 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its analogues. The absorption of infrared radiation by the molecule leads to vibrations of its chemical bonds, and the frequencies of these vibrations are characteristic of the types of bonds and functional groups.
The IR spectrum of this compound would be expected to show a combination of absorption bands characteristic of both the pyrimidine and azetidine rings.
Pyrimidine Ring Vibrations : Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz C=N and C=C stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. ijirset.com
Azetidine Ring Vibrations : The N-H stretching vibration of the azetidine ring, if unsubstituted, would appear as a band in the region of 3500-3300 cm⁻¹. Aliphatic C-H stretching vibrations from the azetidine CH₂ groups are expected in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the azetidine ring would likely be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.netresearchgate.net For analogues containing a carbonyl group (azetidin-2-ones), a strong C=O stretching band would be prominent around 1760-1700 cm⁻¹. researchgate.netresearchgate.netijcsrr.org
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3300 | N-H Stretch | Secondary Amine (Azetidine) |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine) |
| 3000 - 2850 | C-H Stretch | Aliphatic (Azetidine) |
| 1600 - 1400 | C=N, C=C Stretch | Aromatic Ring (Pyrimidine) |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine (Azetidine) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. acs.orgnih.govcardiff.ac.ukresearchgate.net For chiral analogues of this compound, single-crystal X-ray diffraction analysis can unambiguously establish the spatial arrangement of atoms and confirm the absolute configuration of stereocenters.
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. This information is invaluable for understanding the molecule's shape, bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. For novel derivatives, obtaining a crystal structure provides unequivocal proof of the synthesized compound's identity and stereochemistry. nih.gov
Structure Activity Relationship Sar Studies of 2 Azetidin 2 Yl Pyrimidine Derivatives
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of 2-(Azetidin-2-yl)pyrimidine derivatives is highly sensitive to the placement and characteristics of substituents on both the azetidine (B1206935) and pyrimidine (B1678525) rings. Modifications can drastically alter the molecule's size, shape, polarity, and ability to form key interactions with biological targets.
The four-membered azetidine ring, while seemingly simple, offers critical points for modification that can significantly modulate pharmacological activity. The nitrogen atom and the carbon atoms of the ring can be substituted to fine-tune the molecule's properties. Studies on related azetidine-containing compounds have shown that this ring acts as a conformationally constrained scaffold. nih.gov
Research into azetidine derivatives as GABA-uptake inhibitors found that substitutions at the 2-position of the azetidine ring with moieties like an acetic acid group led to potent compounds. nih.gov Furthermore, N-alkylation of the azetidine nitrogen with lipophilic residues, such as a 4,4-diphenylbutenyl moiety, was found to confer high potency at the GAT-1 transporter. nih.gov This suggests that for certain targets, introducing bulky, lipophilic groups on the azetidine nitrogen is a viable strategy to enhance activity. In the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the protonated nitrogen atom within the azetidine ring is considered an essential pharmacophoric element for activity. nih.gov
Systematic SAR investigations on azetidine moieties in other bioactive scaffolds revealed that modifications can also improve chemical stability while retaining bioactivity. nih.gov For instance, replacing or substituting groups on the azetidine can lead to novel ligands with enhanced pharmacological profiles. nih.gov
| Compound Scaffold | Substitution on Azetidine Ring | Target | Observed Activity |
|---|---|---|---|
| Azetidin-2-ylacetic acid | N-(4,4-diphenylbutenyl) | GAT-1 | High potency (IC50 = 2.83 µM) nih.gov |
| Azetidin-2-ylacetic acid | N-[4,4-bis(3-methyl-2-thienyl)butenyl] | GAT-1 | High potency (IC50 = 2.01 µM) nih.gov |
| Azetidine-3-carboxylic acid | N-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | Moderate potency (IC50 = 15.3 µM) nih.gov |
The pyrimidine ring is a key component of naturally occurring nucleic acids and is a privileged scaffold in medicinal chemistry. nih.gov The position and nature of substituents on this aromatic ring profoundly influence the biological activity of its derivatives. nih.gov SAR studies have consistently shown that even minor changes to the substitution pattern can lead to significant variations in efficacy and target selectivity. nih.govorientjchem.org
In analogous pyridine-based nAChR ligands, halogen substitutions have demonstrated a strong positional effect. For example, introducing a halogen at the 5- or 6-position of a 3-pyridyl fragment resulted in compounds with subnanomolar affinity for nAChRs. nih.govacs.org In contrast, bulky halogen substituents (Cl, Br, I) at the 2-position led to a substantial decrease in affinity, likely due to steric hindrance that alters the molecular geometry. nih.gov This principle highlights the importance of substituent size and position on the pyrimidine ring. Small substituents like fluorine may be tolerated at positions where larger halogens are detrimental. nih.gov The introduction of various groups allows for the exploration of different chemical spaces, which can be critical for discovering compounds with novel or improved biological activities. mdpi.com
| Parent Compound | Substituent & Position | Receptor Affinity (Ki) |
|---|---|---|
| 3-(Azetidinylmethoxy)pyridine | 5-Fluoro | Subnanomolar nih.gov |
| 3-(Azetidinylmethoxy)pyridine | 6-Chloro | Subnanomolar nih.gov |
| 3-(Azetidinylmethoxy)pyridine | 2-Fluoro | Subnanomolar nih.gov |
| 3-(Azetidinylmethoxy)pyridine | 2-Chloro | Substantially lower affinity nih.gov |
| 3-(Azetidinylmethoxy)pyridine | 2-Bromo | Substantially lower affinity nih.gov |
The electronic properties of substituents on the pyrimidine ring play a pivotal role in modulating biological activity. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃) and nitro (-NO₂), decrease it. These modifications can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with a receptor. scielo.brresearchgate.net
One study on pyrimidine-based inhibitors of matrix metalloproteinase-7 found that the addition of a strong EWG, –CF₃, led to a radical improvement in hydrogen bond strength with key amino acid residues (Leu181 and Ala182). scielo.brresearchgate.net This enhanced interaction resulted in a significantly improved binding affinity. scielo.brresearchgate.net In contrast, some EDGs and weaker EWGs did not provide a similar benefit, indicating that a reduction in the pyrimidine ring's electron density was favorable for this particular target. scielo.br Theoretical studies on other heterocyclic systems have also demonstrated that the introduction of EDGs and EWGs can effectively tune the molecule's electronic properties, which is a key strategy for designing new functional materials and therapeutic agents. nih.gov The strategic placement of EDGs or EWGs can alter the charge distribution across the molecule, thereby optimizing electrostatic interactions within a receptor's binding pocket. chemrxiv.org
Stereochemical Influences on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. Receptors and enzymes are chiral entities, and they often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer over another.
The relative orientation of the azetidine and pyrimidine rings, along with the conformation of the azetidine ring itself, is critical for proper alignment within a receptor's binding site. The azetidine ring imposes significant conformational constraints on the molecule, reducing the number of accessible low-energy shapes. nih.gov This pre-organization can be advantageous, as it may lock the molecule into a bioactive conformation, thereby increasing affinity and reducing the entropic penalty of binding.
The spatial arrangement of substituents on the azetidine ring can lead to cis and trans isomers, which can have vastly different biological activities. The fixed, non-interchangeable nature of these isomers means one may fit perfectly into a binding pocket while the other is sterically hindered. Molecular modeling studies on related heterocyclic ligands have shown that high-affinity compounds often share a tight superposition of their low-energy stable conformers with other potent ligands. nih.gov Bulky substituents can force notable changes in molecular geometry, potentially disrupting the optimal conformation required for biological activity. nih.gov
Many this compound derivatives possess at least one chiral center, typically at the C2 position of the azetidine ring, meaning they can exist as a pair of non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit different pharmacological activities. nih.gov
For example, in the development of nAChR ligands, the (S)-configuration of the azetidinylmethoxy moiety in the compound A-85380 was found to be crucial for its high affinity. nih.gov Similarly, a study on a series of chiral azetidin-2-ones as antitumor agents found that one specific chiral compound, a fluorinated derivative, exhibited the most potent activity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This difference in activity arises because the precise three-dimensional arrangement of functional groups in one enantiomer (the eutomer) allows for optimal interactions with the chiral receptor, while the other enantiomer (the distomer) binds less effectively or not at all. nih.gov The investigation of pure enantiomers is therefore a critical step in drug development to isolate the most active and selective therapeutic agent.
| Compound Class | Configuration | Biological Target/Effect | Observation |
|---|---|---|---|
| Azetidinylmethoxy-pyridine analogues | (S)-configuration | Nicotinic Acetylcholine Receptors | Identified as a key feature for high affinity nih.gov |
| Chiral fluorinated azetidin-2-one (B1220530) | Specific enantiomer (18) | Antitumor (Tubulin Polymerization) | Most potent activity (IC50 = 1.0-3.6 nM) nih.gov |
| Dopamine Receptor Ligands | (2S,5S) conformation | D3 Receptor | Increased affinity and selectivity nih.gov |
Pharmacophore Elucidation and Lead Optimization Strategies
The development of novel therapeutic agents often involves the identification and optimization of a lead compound. For derivatives of this compound, understanding the relationship between their chemical structure and biological activity is paramount. This involves elucidating the key molecular features, or pharmacophore, necessary for the desired biological response and employing strategic modifications to enhance potency and selectivity. rsc.orgijddd.com
Pharmacophore modeling identifies the crucial interactions and structural features required for a molecule to bind to its biological target and elicit a response. preprints.org These models typically include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic contacts, and aromatic interactions. preprints.org While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, SAR studies on structurally related compounds, such as azetidinone derivatives linked to a pyrimidine moiety, provide valuable insights into the essential features for antimicrobial activity. niscpr.res.inijcsrr.org
Research into a series of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl)azetidin-2-ones has highlighted the significance of the substituents on the benzylidene ring, which is attached to the 4-position of the azetidinone ring. niscpr.res.in The nature and position of these substituents have been shown to be critical determinants of both antibacterial and antifungal efficacy. niscpr.res.in
Key findings from these studies indicate that:
The Pyrimidine Nucleus: The pyrimidine ring is considered a vital scaffold, known to be a component of various biologically active molecules and a promising lead structure for the synthesis of new therapeutic compounds. nih.govresearchgate.net Its presence is foundational to the activity of these derivatives.
The Azetidinone Ring: The four-membered β-lactam (azetidin-2-one) ring is a well-established pharmacophore, famous for its role in penicillin and cephalosporin (B10832234) antibiotics. ijcsrr.org In the synthesized hybrids, it serves as a core structural element.
Substituents on the Appended Aryl Ring: The type and placement of functional groups on the aryl ring attached to the azetidinone moiety dramatically influence biological activity. Specific electron-withdrawing and electron-donating groups have been correlated with enhanced potency against various microbial strains. niscpr.res.in For instance, compounds featuring nitro, methyl, or bromo groups at the para-position of the benzene (B151609) ring demonstrated significant antibacterial activity. niscpr.res.in Similarly, chloro-substituents at the meta- and para-positions were associated with good antifungal activity. niscpr.res.in
The following table summarizes the observed structure-activity relationships for these azetidinone-pyrimidine derivatives.
| Compound Series | Core Scaffolds | Substituent (R) on Benzylidene Ring | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 3-chloro-4-benzylidene-1-(pyrimidin-2-yl)azetidin-2-ones | Pyrimidine, Azetidin-2-one | p-Nitro, m-Nitro, p-Methyl, p-Bromo | Very good activity against bacterial strains | niscpr.res.in |
| 3-chloro-4-benzylidene-1-(pyrimidin-2-yl)azetidin-2-ones | Pyrimidine, Azetidin-2-one | p-Chloro, m-Chloro | Good activity against fungal strains (Aspergillus Niger, Fusarium Javanicum) | niscpr.res.in |
Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For this compound derivatives, several SAR-guided strategies can be employed to enhance potency and selectivity.
Substituent Modification: As established in SAR studies, modifying the substituents on the peripheral aryl rings is a primary strategy. niscpr.res.in A systematic exploration of different functional groups at various positions can fine-tune the electronic and steric properties of the molecule to achieve optimal interaction with the biological target. Based on the findings for related azetidinone-pyrimidine compounds, this could involve:
Exploring a wider range of halogens: Beyond chloro and bromo, introducing fluorine or iodine could modulate activity due to differences in electronegativity and size.
Varying alkyl groups: Investigating the effect of chain length and branching of alkyl groups (e.g., ethyl, isopropyl vs. methyl) can optimize hydrophobic interactions.
Introducing hydrogen-bonding groups: Adding hydroxyl, amino, or methoxy groups could introduce new, favorable interactions with the target protein, potentially increasing binding affinity and potency.
Isosteric and Bioisosteric Replacement: Another effective strategy is the replacement of certain functional groups or ring systems with others that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres). For example, in a related series of antibacterial compounds, derivatives built upon a sulfadiazine (B1682646) (pyrimidine-containing) skeleton were found to be more active than those based on a sulfisoxazole (B1682709) skeleton. nih.gov This suggests that the pyrimidine ring itself is a key contributor to activity. Further optimization could involve replacing the appended benzylidene ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine, furan) to explore new binding interactions and potentially improve selectivity or other drug-like properties.
Conformational Restriction: Introducing conformational rigidity into a flexible molecule can lock it into its bioactive conformation, which often leads to a significant increase in potency by reducing the entropic penalty of binding. For the this compound scaffold, this could be achieved by introducing fused ring systems or incorporating double bonds or bulky groups that restrict the rotation around key single bonds. This approach aims to create a more pre-organized ligand for its receptor, enhancing binding affinity.
These optimization strategies, guided by initial SAR findings, are essential for transforming a promising lead compound into a viable drug candidate with enhanced potency and a desirable selectivity profile. nih.gov
Molecular Mechanisms of Action and Biological Target Identification
Inhibition of Essential Biosynthetic Pathways
A primary mechanism of action for derivatives of 2-(Azetidin-2-yl)pyrimidine is the targeted inhibition of crucial biosynthetic pathways that are vital for the survival and replication of pathogenic organisms and cancer cells.
Derivatives of this compound, specifically azetidine-2-carbonitriles, have been identified as potent inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH), an essential enzyme in protozoan parasites like Plasmodium falciparum, the causative agent of malaria. nih.govnih.govresearchgate.net DHODH is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and catalyzes the oxidation of dihydroorotate to orotate. nih.gov Unlike their human hosts, Plasmodium parasites rely exclusively on the de novo synthesis of pyrimidines, making DHODH an attractive drug target. nih.gov
Research has led to the optimization of a series of antimalarial inhibitors based on the azetidine-2-carbonitrile (B3153824) scaffold. nih.govnih.gov One optimized compound, BRD9185, demonstrated significant in vitro activity against multidrug-resistant blood-stage parasites with an EC50 of 0.016 μM. nih.govresearchgate.net This compound represents a novel structural class of DHODH inhibitors with potential for antimalarial therapy. nih.govnih.gov The inhibition of P. falciparum DHODH (PfDHODH) by this class of compounds is selective and potent, highlighting their therapeutic promise. nih.gov
Table 1: Activity of Azetidine-2-carbonitrile DHODH Inhibitor
| Compound | Target | Measurement | Value | Organism |
|---|---|---|---|---|
| BRD9185 | Multidrug-resistant parasites | EC50 | 0.016 μM | Plasmodium falciparum |
The inhibition of DHODH by this compound derivatives is a direct interference with the de novo pyrimidine biosynthesis pathway. nih.govnih.gov This pathway is fundamental for the synthesis of pyrimidine nucleotides (uracil, cytosine, and thymine), which are essential building blocks for DNA, RNA, and other vital cellular components. plos.orgnih.gov By blocking this pathway, these compounds effectively starve the parasite of the necessary precursors for nucleic acid synthesis, thereby halting its growth and replication. nih.govresearchgate.net The reliance of certain pathogens, like Plasmodium, on this de novo pathway provides a therapeutic window, as human cells can utilize both de novo and salvage pathways for pyrimidine synthesis. nih.gov
Furthermore, interfering with the pyrimidine biosynthesis pathway has been shown to have broader antiviral effects by inducing the cellular innate immune response, rather than solely through the direct deprivation of pyrimidines from the viral machinery. nih.gov This suggests that inhibitors targeting this pathway may have a dual mechanism of action, involving both direct metabolic disruption and stimulation of host defense mechanisms. nih.gov
Interaction with Key Cellular Macromolecules and Enzymes
Beyond metabolic pathways, this compound and its analogues interact with and inhibit the function of critical cellular proteins and enzymes, leading to a cascade of downstream effects that contribute to their therapeutic activity.
Certain derivatives, particularly those incorporating the azetidin-2-one (B1220530) (β-lactam) ring, have been developed as potent inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. researchgate.netmdpi.com
By binding to tubulin, these compounds disrupt the dynamic equilibrium between tubulin dimers and microtubules, leading to microtubule destabilization. nih.govnih.gov This disruption of microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, ultimately inducing mitotic catastrophe and apoptosis (programmed cell death). nih.govnih.gov For instance, a chiral fluorinated azetidin-2-one was found to exhibit potent anticancer activities against five different cancer cell lines, with IC50 values in the low nanomolar range (1.0 to 3.6 nM). nih.gov Mechanistic studies confirmed that this compound works by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Some pyrimidine derivatives have also been shown to target the colchicine-binding site on tubulin, further highlighting the role of this scaffold in microtubule disruption. researchgate.net
Table 2: Antiproliferative Activity of a Chiral Azetidin-2-one Tubulin Inhibitor
| Compound | Cell Lines | Measurement | Value Range |
|---|---|---|---|
| Chiral fluorinated azetidin-2-one (18) | Five cancer cell lines | IC50 | 1.0 - 3.6 nM |
The structural versatility of the this compound scaffold allows for the design of inhibitors targeting a range of enzymes.
NAPE-PLD: While specific data for this compound is not detailed, related pyrimidine-4-carboxamides have been developed as inhibitors of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.gov NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govresearchgate.net The inhibitor LEI-401, a pyrimidine derivative, was shown to engage with and inhibit endogenous NAPE-PLD in living cells. nih.gov
β-lactamase: Azetidinimines, which are imino-analogues of β-lactams (azetidin-2-ones), have been developed as potent, non-covalent, broad-spectrum inhibitors of β-lactamases. nih.gov These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. mdpi.commdpi.com One compound, 7dfm, demonstrated submicromolar inhibition of clinically relevant carbapenemases from different classes, including KPC-2 (class A), NDM-1 (class B), and OXA-48 (class D), with Ki values below 0.3 μM. nih.gov
Cysteine Proteases: Azapeptides have been designed as inhibitors of cysteine proteases, such as papain. nih.gov These inhibitors work by acylating the active-site thiol of the enzyme in a time-dependent manner. nih.gov The reactivity and selectivity of these inhibitors can be modulated by the specific aza-amino acid residue and the leaving group, making them selective for cysteine proteases over serine proteases. nih.gov
Table 3: Inhibition of β-Lactamases by Azetidinimine 7dfm
| Compound | Target Enzyme | Enzyme Class | Measurement | Value |
|---|---|---|---|---|
| 7dfm | KPC-2 | A (Serine-β-lactamase) | Ki | < 0.3 μM |
| 7dfm | NDM-1 | B (Metallo-β-lactamase) | Ki | < 0.3 μM |
| 7dfm | OXA-48 | D (Serine-β-lactamase) | Ki | < 0.3 μM |
Compounds containing the pyrimidine scaffold have been investigated for their ability to modulate the activity of key cellular receptors.
GnRH Receptor: A series of imidazolo[1,2-a]pyrimidines have been identified as potent antagonists of the gonadotropin-releasing hormone (GnRH) receptor. nih.gov The GnRH receptor plays a crucial role in regulating the reproductive system. nih.gov Antagonism of this receptor can be a therapeutic strategy for hormone-dependent diseases. nih.govmdpi.com The incorporation of an azetidine (B1206935) moiety at certain positions in these non-peptide antagonists helped in maintaining high binding affinity and functional activity. nih.gov For example, compound 45, a pyrimidine-carboxamide derivative, showed an IC50 of 0.3 nM for the human GnRH receptor. nih.gov
EGFR/HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that are often overexpressed in various cancers and are key targets for cancer therapy. nih.govmdpi.com While many inhibitors target these receptors, specific pyrimidine-based compounds have been developed as EGFR/HER2 antagonists. mdpi.comresearchgate.net For instance, lapatinib (B449) is a dual tyrosine kinase inhibitor of both EGFR and HER2. nih.govnih.gov The development of new derivatives continues to be an active area of research to overcome resistance and improve efficacy. mdpi.com
Table 4: Activity of a Pyrimidine-based GnRH Receptor Antagonist
| Compound | Target | Measurement | Value | Organism |
|---|---|---|---|---|
| Compound 45 | GnRH Receptor | IC50 | 0.3 nM | Human |
Modulation of Specific Biological Pathways
The biological activity of this compound and its derivatives stems from their ability to interact with and modulate various essential pathways in pathogenic organisms and cancer cells. This section explores the specific molecular mechanisms underlying their antimicrobial, anticancer, antitubercular, antimalarial, and antiviral effects.
Antimicrobial Mechanisms against Bacterial and Fungal Pathogens
Derivatives of this compound represent a versatile scaffold in the development of new antimicrobial agents, exhibiting mechanisms that target crucial bacterial and fungal cellular processes. The core structure, combining the pyrimidine and azetidine rings, allows for diverse chemical modifications that can enhance potency and specificity against a range of pathogens.
The primary antibacterial mechanisms often involve the inhibition of essential enzymes required for pathogen survival. One of the key targets is cell wall synthesis. The β-lactam ring, a characteristic feature of azetidin-2-ones (a related structural class), is known to inhibit transpeptidase enzymes, which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This disruption leads to a loss of cell wall integrity, ultimately causing cell lysis and death. Another significant mechanism is the interference with nucleic acid synthesis. Pyrimidine analogues can act as antimetabolites, blocking the biosynthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. For example, some compounds interfere with the folic acid synthesis pathway, which is vital for producing the precursors for nucleic acids. Furthermore, certain derivatives have been shown to inhibit bacterial DNA polymerase, leading to DNA chain termination and bactericidal effects.
In the context of fungal pathogens, pyrimidine derivatives have demonstrated efficacy by targeting different pathways. Some compounds are designed to inhibit enzymes like lanosterol (B1674476) 14-α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis compromises the fungal cell membrane's integrity, leading to cell death. Additionally, some pyrimidine-azetidine hybrids have shown the ability to interfere with other vital cellular functions in fungi, although the precise targets are still under investigation.
Recent research has also focused on developing pyrimidine derivatives that can overcome existing drug resistance mechanisms. For instance, some novel 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds have been shown to have potent activity against Gram-negative bacteria by effectively permeating the outer membrane.
Table 1: Investigated Antimicrobial Targets and Mechanisms of Pyrimidine-Azetidine Derivatives
| Target Pathway | Specific Enzyme/Process | Mechanism of Action | Pathogen Type |
|---|---|---|---|
| Cell Wall Synthesis | Transpeptidases | Inhibition of peptidoglycan cross-linking | Bacteria |
| Nucleic Acid Synthesis | Folic Acid Biosynthesis | Inhibition of purine (B94841) and pyrimidine production | Bacteria |
| Nucleic Acid Synthesis | DNA Polymerase | DNA chain termination | Bacteria |
| Membrane Integrity | Lanosterol 14-α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | Fungi |
| Outer Membrane Permeability | N/A | Disruption of outer membrane integrity | Gram-negative Bacteria |
| Protein Synthesis | Ribosomal Subunits | Interference with translation | Bacteria |
Anticancer Mechanisms, including Cell Cycle Modulation and Apoptosis Pathways
The anticancer properties of this compound derivatives are attributed to their ability to interfere with the growth and proliferation of cancer cells through various mechanisms. These compounds have been shown to induce cell cycle arrest and apoptosis, which are two of the primary goals of chemotherapy.
One of the key mechanisms of action is the modulation of the cell cycle. Cancer is characterized by uncontrolled cell division, and compounds that can halt the cell cycle at specific checkpoints are of significant therapeutic interest. Pyrimidine analogues can interfere with the synthesis of DNA and RNA, which are essential for cell division. By acting as antimetabolites, they can be incorporated into nucleic acids, leading to damage and subsequent cell cycle arrest. Furthermore, some derivatives have been found to modulate the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Inhibition of CDKs can prevent the transition of cells from one phase of the cell cycle to the next, thereby halting proliferation.
Another critical anticancer mechanism is the induction of apoptosis, or programmed cell death. Many pyrimidine-azetidine derivatives have been shown to trigger apoptotic pathways in cancer cells. This can occur through both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway is initiated by cellular stress, such as DNA damage, and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis. The extrinsic pathway is triggered by the binding of death ligands to receptors on the cell surface, which also leads to caspase activation. Some studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby shifting the balance towards cell death.
Antitubercular Activity and Target Interactions (e.g., Mycobacterium tuberculosis enzymes)
Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. The unique cell wall structure of Mycobacterium tuberculosis, rich in mycolic acids, presents a formidable barrier to many conventional antibiotics, necessitating the development of drugs with novel mechanisms of action.
One of the primary mechanisms by which these compounds exert their antitubercular effect is through the inhibition of essential enzymes involved in the biosynthesis of the mycobacterial cell wall. For instance, some azetidine derivatives have been shown to target enzymes responsible for mycolic acid synthesis. Inhibition of these enzymes disrupts the integrity of the cell wall, making the bacterium susceptible to osmotic stress and ultimately leading to cell death.
Another potential target for these compounds is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids. Inhibition of DHFR would starve the bacterium of the necessary building blocks for DNA and RNA, thereby halting its growth and replication. Molecular docking studies have been employed to understand the binding interactions of pyrimidine-based azetidinones with the active site of DHFR, providing insights for the rational design of more potent inhibitors.
Antimalarial Activity and Parasite-Specific Target Modulation
The quest for new antimalarial drugs is driven by the increasing resistance of the Plasmodium parasite to existing therapies. Pyrimidine-based compounds have historically played a crucial role in antimalarial chemotherapy, and the incorporation of an azetidine moiety offers a new avenue for developing potent and selective agents.
The primary mechanism of action for many antimalarial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR) in the parasite. Plasmodium DHFR is structurally distinct from its human counterpart, allowing for the design of selective inhibitors. By blocking this enzyme, the compounds interfere with the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids in the parasite. This disruption of vital metabolic processes leads to the death of the parasite.
In addition to targeting DHFR, researchers are exploring other parasite-specific pathways that could be modulated by this compound derivatives. These include enzymes involved in hemoglobin digestion, protein synthesis, and signal transduction pathways that are unique to the parasite. The development of compounds with novel mechanisms of action is critical to overcoming the challenge of drug resistance in malaria.
Antiviral Activity and Viral Replication Cycle Interference
The broad biological activity of pyrimidine derivatives extends to the realm of antiviral therapy. The ability of these compounds to mimic the natural building blocks of nucleic acids makes them ideal candidates for interfering with viral replication. The incorporation of the azetidine ring can further enhance their antiviral potential by introducing conformational constraints and new interaction possibilities.
A key mechanism of antiviral action for pyrimidine analogues is the inhibition of viral polymerases. These enzymes are responsible for replicating the viral genome, and their inhibition effectively halts the production of new virus particles. The pyrimidine derivative can act as a chain terminator, being incorporated into the growing nucleic acid chain but preventing the addition of subsequent nucleotides. This mechanism is employed by several clinically used antiviral drugs.
Beyond targeting viral polymerases, this compound derivatives may also interfere with other stages of the viral life cycle. This could include blocking the entry of the virus into the host cell, inhibiting viral proteases that are necessary for the maturation of viral proteins, or interfering with the assembly and release of new virions. The specific mechanism of action will depend on the particular virus and the chemical structure of the compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological receptor.
Molecular docking studies on derivatives containing the azetidin-2-one (B1220530) or pyrimidine (B1678525) core have been instrumental in predicting their binding poses and affinities with various biological targets. For instance, novel azetidin-2-one derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. In one study, several designed azetidin-2-one derivatives showed satisfactory binding within the erlotinib binding site of EGFR, with some compounds exhibiting higher fitness scores than the reference ligand, suggesting their potential as anti-proliferative agents researchgate.net.
Similarly, pyrimidine derivatives have been the subject of numerous docking studies. For example, novel pyrimidine-oxazolidinone hybrids have been docked into the 50S ribosomal unit of Haloarcula marismortui, a model for bacterial ribosomes. These studies revealed that the compounds bind in the same region as the antibiotic linezolid, with high binding affinities, which correlated well with their observed antibacterial activity nih.gov. In another study, pyrimidine derivatives were docked against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, to evaluate their antiviral potential nih.gov.
While specific docking studies on 2-(Azetidin-2-yl)pyrimidine are not yet widely available, the existing data on its constituent rings suggest that this compound could effectively bind to a range of biological targets, including kinases, bacterial enzymes, and viral proteases. The azetidine (B1206935) ring can participate in key hydrogen bonding interactions, while the pyrimidine ring can form π-π stacking and other non-covalent interactions with the receptor's active site.
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Compounds showed high fitness scores, suggesting potential as anti-proliferative agents. | researchgate.net |
| Pyrimidine-oxazolidinone hybrids | Bacterial 50S ribosomal unit | High binding affinities correlating with antibacterial activity. | nih.gov |
| Pyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Compounds identified with potential antiviral activity. | nih.gov |
| Azetidin-2-one derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Hydrogen bonding interactions suggested potential antitubercular activity. | rjptonline.org |
Docking studies not only predict binding poses but also elucidate the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For azetidin-2-one derivatives docked into EGFR, specific interactions with key amino acid residues in the active site were identified as crucial for their binding affinity researchgate.net.
In the case of pyrimidine-oxazolidinone hybrids binding to the ribosomal unit, hydrogen bonds with specific adenine and guanine residues were observed. For instance, the oxygen atoms of the pyrimidine methoxy (B1213986) groups formed hydrogen bonds with the NH2 of A2538 and G2102, while the oxazolidine ring oxygen atom formed hydrogen bonds with the 2'-sugar hydroxyl group of G2540 nih.gov. These "hotspots" of interaction are critical for the potency of the compounds.
Understanding these key interactions is fundamental for the rational design of more potent and selective inhibitors based on the this compound scaffold. By modifying the substituents on both the azetidine and pyrimidine rings, it is possible to optimize the interactions with the identified binding hotspots.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models are valuable tools for predicting the biological activity of new compounds before their synthesis, thereby saving time and resources. For derivatives containing the azetidin-2-one or pyrimidine ring, several QSAR models have been developed to predict various biological activities, including antimicrobial and anticancer effects.
These existing models can serve as a starting point for developing specific QSAR models for this compound derivatives, helping to predict their biological activities and guide the synthesis of more potent analogs.
A key aspect of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the experimental potency of the compounds. Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule.
In QSAR studies of pyrimidine derivatives as VEGFR-2 inhibitors, descriptors related to the electronic and topological properties of the molecules were found to be important for their anticancer activity nih.gov. For a series of pyrimidine-2,4-dione derivatives targeting HIV reverse transcriptase-associated RNase H, optimal molecular descriptors included density, the number of H-bond acceptors, the octanol/water partition coefficient, and the LUMO energy imist.ma. The correlation of these descriptors with biological activity provides valuable insights into the mechanism of action and the structural requirements for potency. For instance, a positive correlation with the number of H-bond acceptors suggests that hydrogen bonding plays a crucial role in the ligand-receptor interaction.
| Descriptor Type | Specific Descriptors | Associated Biological Activity | Reference |
|---|---|---|---|
| Topological | Balaban index (J), Molecular connectivity indices | Antimicrobial | nih.govresearchgate.net |
| Electronic | LUMO energy | Antiviral (HIV) | imist.ma |
| Physicochemical | Octanol/water partition coefficient (logP), Density | Antiviral (HIV) | imist.ma |
| Constitutional | Number of H-bond acceptors | Antiviral (HIV) | imist.ma |
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is employed to calculate various quantum chemical descriptors that can provide insights into the reactivity and stability of molecules.
DFT calculations have been widely used to study the electronic properties of pyrimidine derivatives. These studies often involve the calculation of descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).
For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the structure and calculate the electronic properties of pyrimidinyl phosphonates ijcce.ac.irresearchgate.net. The analysis of global descriptors from these calculations revealed that a smaller HOMO-LUMO gap is associated with higher reactivity ijcce.ac.ir. MEP maps are also generated to visualize the electron density distribution and identify the regions of the molecule that are prone to electrophilic and nucleophilic attack.
In the context of QSAR, quantum chemical descriptors derived from DFT calculations are often used to build more accurate predictive models. For example, a QSAR study on pyrimidine derivatives as corrosion inhibitors utilized 14 quantum chemistry descriptors, including HOMO and LUMO energies, hardness, and electrophilicity, to predict their inhibition efficiency researchgate.net. Similarly, DFT calculations have been employed to estimate the acidities (pKa values) of pyrimidines, which is a crucial parameter influencing their pharmacokinetic properties nih.gov.
These computational approaches provide a powerful framework for understanding the structure-activity relationships of this compound and its derivatives, paving the way for the rational design of new molecules with desired biological activities.
Analysis of Electronic Structure, Reactivity, and Stability
Density Functional Theory (DFT) is a robust method used to investigate the electronic properties of molecules. For the pyrimidine class of compounds, DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) basis set, have been employed to determine various molecular properties. Such studies can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO and LUMO energies are critical in defining a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. For pyrimidine derivatives, these calculations help in understanding their interaction with biological targets.
The stability of a molecule can be assessed through the analysis of its total energy and vibrational frequencies calculated at its optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. While specific data for this compound is not available, studies on similar azetidinyl-containing compounds have utilized DFT to explore their reactivity, suggesting that the azetidine ring can influence the electronic properties of the attached aromatic system. nih.gov
Table 1: Theoretical Electronic Properties of a Pyrimidine Derivative
| Parameter | Theoretical Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity |
| Dipole Moment | - | Measure of molecular polarity |
| Total Energy | - | Indicator of molecular stability |
| Note: This table represents typical parameters obtained from DFT calculations for pyrimidine derivatives. Specific values for this compound are not available in the cited literature. |
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the three-dimensional structure of a flexible molecule like this compound, which possesses a rotatable bond between the azetidine and pyrimidine rings. This analysis aims to identify the most stable conformations, which are the ones with the lowest potential energy.
Energy minimization is the computational process of finding the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. This is a crucial step before performing more complex simulations like molecular docking or molecular dynamics. Various algorithms, such as steepest descent and conjugate gradient, are used for this purpose. The resulting minimized structure represents a stable conformation of the molecule. For a molecule with multiple rotatable bonds, a systematic conformational search is necessary to explore the potential energy surface and identify the global energy minimum.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can offer insights into the dynamic nature of a ligand-protein complex, which is not apparent from static models.
Assessment of Ligand-Protein Complex Stability and Conformational Changes
Once a ligand is docked into the binding site of a protein, MD simulations can be used to assess the stability of the resulting complex. Key parameters monitored during an MD simulation include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein.
A stable RMSD for both the protein and the ligand over the simulation time suggests that the complex is stable. RMSF analysis can identify flexible regions of the protein, which may be important for ligand binding and function. The radius of gyration provides information about the compactness of the protein structure. Significant changes in these parameters during the simulation can indicate conformational changes induced by ligand binding.
While no specific MD simulation studies on this compound have been reported, the general methodology is widely applied in drug discovery to refine docked poses, predict binding affinities, and understand the molecular basis of ligand-receptor interactions for various pyrimidine-containing compounds. researchgate.net
Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Implication for Stability |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | A low and stable RMSD value indicates a stable complex. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position over time. | Highlights flexible regions of the protein. |
| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness of the protein. |
| Note: This table describes common parameters used in the analysis of MD simulations. |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The advancement of 2-(Azetidin-2-yl)pyrimidine and its analogues is intrinsically linked to the development of robust and efficient synthetic strategies. Future efforts should concentrate on innovating beyond traditional methods to embrace more sustainable and effective chemical processes.
Current synthetic routes for pyrimidine (B1678525) and azetidinone derivatives, while effective, often present challenges related to yield, cost, and environmental impact. rasayanjournal.co.inijcsrr.org Future research should aim to develop novel protocols that are not only more efficient but also economically and environmentally sustainable. One promising avenue is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidine derivatives in a single step from three or more starting materials. organic-chemistry.org This approach significantly reduces reaction times, minimizes waste, and simplifies purification processes. rasayanjournal.co.in
Furthermore, the exploration of novel catalytic systems, such as iridium-pincer complexes, could enable the regioselective synthesis of pyrimidines from readily available building blocks like alcohols and amidines. organic-chemistry.org These advanced catalytic methods often proceed with high atom economy and can tolerate a wide range of functional groups, making them ideal for creating diverse libraries of this compound analogues. organic-chemistry.org The development of such protocols would accelerate the synthesis of derivatives needed for comprehensive SAR studies.
Adherence to the principles of green chemistry is becoming a critical aspect of modern pharmaceutical development. atiner.gr For the synthesis of this compound, future methodologies should prioritize the reduction or elimination of hazardous substances. rasayanjournal.co.innih.gov This includes the use of safer, biodegradable, and renewable solvents, such as ionic liquids or water, which can offer minimal toxicity and environmental impact. rasayanjournal.co.ineurekaselect.com
The adoption of alternative energy sources for reaction activation represents another key area of green chemistry. atiner.gr Techniques such as microwave-assisted and ultrasound-irradiated synthesis have been shown to dramatically shorten reaction times, increase product yields, and reduce energy consumption in the formation of pyrimidine scaffolds. rasayanjournal.co.ineurekaselect.com These methods, along with solvent-free reaction conditions, can lead to cleaner and more efficient synthetic processes. rasayanjournal.co.innih.gov Planning and executing chemical methodologies based on the 12 principles of green chemistry will be crucial for the sustainable production of this compound class.
| Research Direction | Key Methodologies | Potential Advantages |
| Efficient Synthetic Protocols | Multicomponent Reactions (MCRs) rasayanjournal.co.inorganic-chemistry.org | Higher yields, reduced waste, simplified workup. rasayanjournal.co.in |
| Novel Catalysis (e.g., Iridium-Pincer Complexes) organic-chemistry.org | High atom economy, functional group tolerance, regioselectivity. | |
| Green Chemistry Integration | Alternative Solvents (e.g., Ionic Liquids, Water) rasayanjournal.co.ineurekaselect.com | Reduced toxicity, improved biodegradability, enhanced safety. rasayanjournal.co.in |
| Energy-Efficient Techniques (e.g., Microwave, Ultrasound) rasayanjournal.co.ineurekaselect.com | Faster reaction rates, increased yields, lower energy use. rasayanjournal.co.in |
Advanced Structure-Activity Relationship Elucidation
A deep and nuanced understanding of the structure-activity relationship (SAR) is paramount for optimizing the therapeutic profile of this compound. Future research must employ advanced chemical and screening technologies to systematically explore how structural modifications impact biological activity.
To rapidly explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov Combinatorial chemistry allows for the parallel synthesis of large libraries of related compounds, where different substituents can be systematically varied on the azetidine (B1206935) and pyrimidine rings. This approach can generate thousands of distinct analogues in a time-efficient manner. nih.gov
These extensive libraries can then be subjected to HTS assays to quickly identify compounds with desired biological activity against specific targets. plos.orgnih.govnih.gov HTS can be used to screen for a wide range of effects, from enzyme inhibition to cellular responses, providing a wealth of data to construct a preliminary SAR map. plos.orgmdpi.com This strategy significantly accelerates the hit-to-lead process by efficiently identifying the most promising structural motifs for further development. nih.gov
While combinatorial chemistry provides breadth, rational design offers depth and focus. This approach leverages computational tools and a foundational understanding of the target's biology to design smaller, more targeted libraries of compounds with a higher probability of success. nih.gov Based on an initial understanding of the SAR, researchers can use techniques like quantitative structure-activity relationship (QSAR) modeling to predict the activity of novel analogues before their synthesis. nih.gov
This method is particularly effective when targeting a specific protein or enzyme family. By analyzing the structure of the target's binding site, focused libraries of this compound derivatives can be designed to maximize favorable interactions and improve potency and selectivity. nih.gov This "inverse QSAR" approach, combined with optimization algorithms, allows for the intelligent selection of substituents most likely to confer activity, thereby streamlining the discovery of highly potent and specific drug candidates. nih.gov
Elucidation of Broader Biological Activities and Therapeutic Potential
The therapeutic potential of this compound may extend beyond its initially identified activities. The core scaffolds, pyrimidine and azetidin-2-one (B1220530) (a β-lactam), are considered "privileged structures" in medicinal chemistry, known to be components of drugs with a wide array of pharmacological effects. nih.govmdpi.comnih.gov
The pyrimidine nucleus is integral to compounds with anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.gov Similarly, the azetidin-2-one ring is famous for its role in antibiotics but is also found in molecules with anticancer, anticonvulsant, antioxidant, and antidepressant activities. ijcsrr.orgnih.gov Given this rich pharmacological heritage, it is highly probable that derivatives of this compound could exhibit a broad spectrum of biological activities. Future research should involve systematic screening of the compound and its analogues against a diverse panel of biological targets and disease models, including cancer cell lines, viral replication assays, and models of inflammation and neurological disorders, to uncover novel therapeutic applications. nih.govnih.govnih.gov
Investigation into Unexplored Therapeutic Areas and Disease Indications
While pyrimidine derivatives have been extensively studied for applications in oncology, infectious diseases, and inflammatory conditions, the therapeutic potential of the this compound scaffold is far from exhausted. researchgate.netarabjchem.org A key future direction will be the systematic exploration of this compound class in other, less-investigated disease areas.
For instance, recent studies have highlighted the role of specific pyrimidine analogs in cardiovascular and central nervous system (CNS) disorders. nih.gov This suggests that derivatives of this compound could be rationally designed to modulate targets relevant to conditions such as pulmonary arterial hypertension, neurodegenerative diseases, or psychiatric disorders. nih.gov The structural features of the azetidine ring can be modified to fine-tune physicochemical properties, such as blood-brain barrier permeability, to target CNS-related pathways.
Furthermore, the broad biological activity of pyrimidines invites screening against a wider array of pathogens, including emerging viruses and drug-resistant bacteria. nih.gov High-throughput screening of this compound-based libraries against diverse biological targets could uncover novel activities and expand their therapeutic applications. For example, derivatives have shown promise against various cancer cell lines and as antifibrotic agents, indicating a breadth of potential yet to be fully realized. mdpi.commdpi.com
Mechanism-Based Drug Design and Development for Novel Targets
A significant evolution in drug discovery involves moving beyond empirical screening towards a more rational, mechanism-based approach. For the this compound scaffold, this entails designing molecules that specifically interact with novel and challenging biological targets. The pyrimidine core is known to interact with a variety of biological targets by forming hydrogen bonds, making it a valuable component in designing targeted therapies. nih.govnih.gov
Future work will likely focus on designing derivatives that act as inhibitors or modulators of specific enzymes, receptors, or protein-protein interactions implicated in disease pathogenesis. For example, structure-based drug design can be employed to develop potent and selective inhibitors of kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. nih.govnih.gov By leveraging the crystal structures of target proteins, researchers can computationally model and synthesize this compound analogs with optimized binding affinities and selectivity profiles. nih.govnih.gov
The development of covalent inhibitors represents another promising avenue. The pyrimidine ring can be functionalized with reactive groups that form a permanent bond with the target protein, leading to prolonged and potent therapeutic effects. This strategy is particularly relevant for targets where high occupancy is required for efficacy.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, offering tools to navigate the vast chemical space and predict molecular properties with increasing accuracy. ijirt.orgmdpi.comjsr.org For the this compound scaffold, these computational approaches can dramatically accelerate the identification and optimization of new drug candidates. nih.gov
Predictive Modeling for De Novo Compound Design and Lead Optimization
During lead optimization, ML algorithms can build predictive models for structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govnih.gov These models can rapidly assess virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability reduces the time and cost associated with traditional, iterative cycles of chemical synthesis and evaluation. crimsonpublishers.com For example, predictive models can flag compounds with potential toxicity issues or poor pharmacokinetic properties early in the design phase. crimsonpublishers.com
In Silico Screening and Virtual Library Generation for Novel Chemotypes
In silico screening, or virtual screening, allows for the rapid computational evaluation of large libraries of compounds against a specific biological target. nih.gov By generating vast virtual libraries of this compound derivatives, researchers can efficiently identify "hit" compounds with a high probability of being active. dergipark.org.tr This process is significantly faster and more cost-effective than conventional high-throughput screening of physical compounds.
Pharmacophore modeling and molecular docking are key techniques in this domain. A pharmacophore model defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to search virtual databases for molecules that fit these criteria. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism of action. researchgate.netnih.gov These computational tools enable the exploration of novel chemotypes based on the this compound scaffold, expanding the diversity of chemical structures available for drug development.
Below is a table summarizing the key computational approaches and their applications in the discovery of novel this compound derivatives.
| Computational Approach | Application in Drug Discovery | Potential Impact on this compound Research |
| Generative AI Models | De novo design of novel molecules with desired properties. | Creation of entirely new this compound analogs optimized for specific targets and improved ADME profiles. scilit.comnih.gov |
| Machine Learning (SAR/SPR) | Predictive modeling of biological activity and physicochemical properties to guide lead optimization. | Faster optimization cycles by prioritizing compounds with high predicted efficacy and favorable drug-like properties. nih.govnih.gov |
| Virtual Screening | High-throughput in silico evaluation of large compound libraries to identify initial hits. | Rapid identification of promising this compound-based hits from vast virtual libraries, saving time and resources. nih.govdergipark.org.tr |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Rationalizing structure-activity relationships and guiding the design of more potent and selective derivatives. researchgate.netnih.gov |
| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity to find novel scaffolds. | Discovery of new chemotypes that incorporate the this compound core for diverse biological targets. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
